1-(4-Methyloxazolidin-3-yl)ethanone
Description
1-(4-Methyloxazolidin-3-yl)ethanone is a heterocyclic organic compound featuring an oxazolidine ring substituted with a methyl group at the 4-position and an acetyl (ethanone) group at the 3-position. The oxazolidine core is a five-membered ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.
Properties
CAS No. |
175553-68-1 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.159 |
IUPAC Name |
1-(4-methyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5-3-9-4-7(5)6(2)8/h5H,3-4H2,1-2H3 |
InChI Key |
PRFBRGSZUSGDJV-UHFFFAOYSA-N |
SMILES |
CC1COCN1C(=O)C |
Synonyms |
Oxazolidine, 3-acetyl-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Methyloxazolidin-3-yl)ethanone can be contextualized by comparing it to related oxazolidinone, thiazolidinone, and triazole derivatives. Below is a detailed analysis supported by data tables and research findings.
Structural and Electronic Differences
- Oxazolidine vs. Thiazolidinone: The replacement of oxygen with sulfur in the thiazolidinone ring (e.g., in ) increases electron delocalization and alters reactivity. Thiazolidinones often exhibit enhanced antimicrobial activity compared to oxazolidines due to sulfur's polarizability .
- Bridged Systems: The ethane-bridged bis-oxazolidinone () demonstrates stronger intermolecular interactions (C–H⋯O hydrogen bonds, dipole-dipole forces), leading to higher melting points (>200°C) compared to monomeric analogues.
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